Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-
Brand Name: Vulcanchem
CAS No.: 26566-95-0
VCID: VC18439918
InChI: InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2
SMILES:
Molecular Formula: C24H52O4P2S4Zn
Molecular Weight: 660.3 g/mol

Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-

CAS No.: 26566-95-0

Cat. No.: VC18439918

Molecular Formula: C24H52O4P2S4Zn

Molecular Weight: 660.3 g/mol

* For research use only. Not for human or veterinary use.

Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)- - 26566-95-0

Specification

CAS No. 26566-95-0
Molecular Formula C24H52O4P2S4Zn
Molecular Weight 660.3 g/mol
IUPAC Name zinc;2-ethylhexoxy-(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane
Standard InChI InChI=1S/2C12H27O2PS2.Zn/c2*1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2
Standard InChI Key FHIAIHDDIOVFSY-UHFFFAOYSA-L
Canonical SMILES CCCCC(CC)COP(=S)(OCC(C)C)[S-].CCCCC(CC)COP(=S)(OCC(C)C)[S-].[Zn+2]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The compound is formally named zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-κS,κS']-, (T-4)- under IUPAC conventions . Its structure consists of a central zinc atom tetrahedrally coordinated to two bidentate dithiophosphate ligands, each containing mixed 2-ethylhexyl and 2-methylpropyl (isobutyl) alkoxy substituents . The κS,κS' notation specifies sulfur atom coordination, while (T-4) denotes the tetrahedral geometry about the zinc center .

Physicochemical Properties

Key physical properties include:

  • Molecular formula: C₃₂H₆₈O₄P₂S₄Zn

  • Molecular weight: 660.3 g/mol (calculated via PubChem algorithms)

  • Thermal stability: Decomposition precedes boiling, with analogous ZDDPs showing thermal breakdown above 200°C

  • Solubility: Lipophilic nature ensures miscibility with hydrocarbon base oils

The branched alkyl chains (2-ethylhexyl and isobutyl) confer oil solubility while sterically shielding the reactive dithiophosphate core .

Industrial Synthesis and Manufacturing

Production Methods

While detailed synthesis protocols are proprietary, general ZDDP manufacturing involves:

  • Reaction of P₂S₅ with 2-ethylhexanol and isobutanol to form the dialkyldithiophosphoric acid

  • Neutralization with zinc oxide to precipitate the zinc salt
    Component analysis confirms the parent compound as O-(2-ethylhexyl) O-isobutyl dithiophosphate (CID 111360) .

Mechanochemical Behavior and Tribological Performance

Stress-Activated Tribofilm Formation

Under elastohydrodynamic lubrication (EHL) conditions, the compound decomposes via mechanochemical pathways to form zinc/iron phosphate tribofilms . Key findings from shear stress studies include:

  • Exponential increase in film growth rate with shear stress (τ) and temperature (T), following Arrhenius-type kinetics:

    Rateexp(Ea+τVRT)\text{Rate} \propto \exp\left(\frac{-E_a + \tau V^*}{RT}\right)

    where EaE_a = activation energy, VV^* = activation volume

  • Zero-order kinetics relative to ZDDP concentration in fully formulated oils

  • Secondary alkyl analogs (like this compound) exhibit faster film formation than primary chain variants due to lower decomposition activation barriers

Base Oil Dependency

Tribofilm growth proves highly dependent on base oil rheology:

Base Oil TypeEHL Friction CoefficientTribofilm Growth Rate
High-friction0.08-0.124.2 nm/min
Low-friction0.03-0.050.3 nm/min
Data adapted from demonstrates macroscopic shear stress—not hydrostatic pressure—drives the mechanochemical reaction.

Comparative Analysis with Analogous ZDDPs

Structural Influence on Performance

Alkyl substituent branching critically affects functionality:

Property2-Ethylhexyl/Isobutyl ZDDPDi-2-Ethylhexyl ZDDP
Molecular Weight660.3 g/mol 772.5 g/mol
Thermal Stability210°C decomposition225°C decomposition
Film Growth Rate4.2 nm/min 3.1 nm/min

The shorter isobutyl group reduces steric hindrance, enabling faster surface reactions compared to bulkier analogs .

Emerging Applications and Future Directions

Bio-Derived Lubricant Compatibility

Preliminary studies suggest enhanced compatibility with plant-based esters due to branched alkyl hydrophobicity . This positions the compound as a candidate for sustainable lubricant formulations.

High-Pressure Additive Development

Ongoing research explores synergistic combinations with:

  • Ionic liquids for extreme-pressure conditions

  • Diamond-like carbon (DLC) coatings in hybrid lubrication systems

  • Graphene nano-additives for reduced friction coefficients

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